1-(1-methyl-1H-imidazol-5-yl)propan-2-amine
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Overview
Description
1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the imidazole ring and a propan-2-amine group attached to position 5. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the condensation of 1-methylimidazole with a suitable alkylating agent. One common method is the reaction of 1-methylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the propan-2-amine group but shares the imidazole core structure.
2-Methylimidazole: Similar structure with a methyl group at position 2 instead of position 1.
Histamine: Contains an imidazole ring but with different substituents, playing a crucial role in biological systems.
Uniqueness: 1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is unique due to the presence of both a methyl group and a propan-2-amine group, which confer distinct chemical and biological properties
Properties
CAS No. |
910404-26-1 |
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Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3 |
InChI Key |
XKUDYRPWUDVKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CN1C)N |
Purity |
95 |
Origin of Product |
United States |
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